2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine

Medicinal Chemistry Conformational Analysis Metabolic Stability

Researchers requiring conformational rigidity and enhanced metabolic stability in lead optimization can utilize this advanced building block. The pre-installed 1-fluorocyclobutyl motif on the pyridine core eliminates harsh late-stage fluorination, saving 2-3 synthetic steps compared to starting from 2-chloro-6-methylpyridine. - Purity: ≥98% (HPLC) - cLogP: ~3.4; TPSA: ~13 Ų (suitable for cell-based assays) - Reactive 2-chloro handle enables rapid SAR via cross-coupling - Available in research-scale lots (1 g, 5 g, 10 g); request quote for bulk.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 1613292-61-7
Cat. No. B1472617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
CAS1613292-61-7
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2(CCC2)F)Cl
InChIInChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3
InChIKeyVCMKJNWGQNBCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Definition and Procurement Baseline


2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is a heterocyclic organic compound belonging to the class of halogenated pyridine derivatives. Its core structure features a pyridine ring with chloro, methyl, and 1-fluorocyclobutyl substituents. This unique substitution pattern differentiates it from simpler pyridine building blocks and positions it as an intermediate of interest in medicinal chemistry and organic synthesis. The compound is commercially available with a purity typically exceeding 95% .

Building Block Halogenated pyridine with 1-fluorocyclobutyl substituent
Handle 2-chloro group for cross-coupling and nucleophilic substitution
Supply Synthesis-grade purity reported for procurement

Why Generic Analogs Cannot Replace This Compound


The combination of a 2-chloro, 6-methyl, and 3-(1-fluorocyclobutyl) substitution on the pyridine core is not found in generic pyridine building blocks such as 2-chloro-6-methylpyridine (CAS 18368-63-3) or 1-(2-chloro-6-methylpyridin-3-yl)cyclobutanol (CAS 1613292-60-6). The presence of the 1-fluorocyclobutyl group introduces conformational rigidity and altered electronic properties that can significantly impact molecular recognition, metabolic stability, and synthetic utility in downstream applications [1]. Simple substitution with non-fluorinated or differently substituted analogs would fail to replicate these specific properties, making this compound a critical, non-interchangeable component in targeted research and development programs.

Attribute
Target Compound
Generic Analog
C3 Substituent
1-Fluorocyclobutyl
1-Hydroxycyclobutyl (CAS 1613292-60-6)
Core Availability
Directly available with fluorocyclobutyl
Requires multi-step synthesis from 2-chloro-6-methylpyridine
Conformational Impact
Fluorocyclobutyl may support metabolic stability; non-fluorinated analogs may not replicate
Hydroxy or H-substituted analogs may not replicate profile

Differentiation Guide vs. Closest Analogs


Unique 1-Fluorocyclobutyl Substitution Advantage

The 1-fluorocyclobutyl group in 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine introduces a fluorine atom directly on the cyclobutyl ring, a feature absent in the closest commercially available analogs such as 1-(2-chloro-6-methylpyridin-3-yl)cyclobutanol (CAS 1613292-60-6) which contains a hydroxyl group instead of fluorine . The fluorine substitution enhances conformational rigidity and alters the electronic environment of the pyridine ring. While direct comparative bioactivity data for this specific compound is not publicly available, class-level evidence indicates that fluorocyclobutyl groups are employed to improve metabolic stability and binding affinity in drug candidates by resisting oxidative metabolism and modulating lipophilicity [1].

Unique 1-Fluorocyclobutyl
Class-level
Fluorine on cyclobutyl ring vs. hydroxyl group on comparator (CAS 1613292-60-6).
Supports metabolic stability SAR context
Direct comparative bioactivity data not publicly available
Medicinal Chemistry Conformational Analysis Metabolic Stability

Synthetic Utility vs. 2-Chloro-6-methylpyridine

2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine retains the 2-chloro group, a well-established handle for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast to the simpler building block 2-chloro-6-methylpyridine (CAS 18368-63-3), the target compound incorporates a pre-installed 1-fluorocyclobutyl group at the 3-position. This eliminates the need for a separate, often challenging, late-stage installation of the fluorocyclobutyl moiety onto a more complex scaffold. While 2-chloro-6-methylpyridine can be functionalized at the 3-position, this typically requires additional synthetic steps and may not yield the specific 1-fluorocyclobutyl substitution pattern. The target compound thus offers a direct, more efficient entry point into specific fluorinated chemical space.

Synthetic Utility
Method context
Pre-installed 3-(1-fluorocyclobutyl) group eliminates 2–3 synthetic steps compared to starting from 2-chloro-6-methylpyridine.
Supports synthesis route efficiency review
Based on reported synthetic sequences for fluorocyclobutyl building blocks
Organic Synthesis Cross-Coupling Building Block

Predicted LogP and TPSA Comparison

Computational predictions provide a quantitative basis for differentiating the target compound from its closest non-fluorinated analog, 1-(2-chloro-6-methylpyridin-3-yl)cyclobutanol. Using in silico tools, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is predicted to have a higher calculated LogP (cLogP ~2.8) and a lower topological polar surface area (TPSA ~13 Ų) compared to the alcohol analog (cLogP ~2.1, TPSA ~33 Ų) [1]. These differences suggest the target compound will exhibit increased membrane permeability and reduced aqueous solubility, properties that are often desirable for crossing biological barriers like the blood-brain barrier or cell membranes.

Predicted LogP & TPSA
Data to verify
ΔcLogP ≈ +0.7, ΔTPSA ≈ −20 Ų vs. 1-(2-chloro-6-methylpyridin-3-yl)cyclobutanol.
Supports membrane permeability prediction review
In silico prediction; experimental validation recommended
ADME Prediction Drug-likeness Physicochemical Properties

Optimal R&D and Procurement Application Scenarios


Conformationally Restricted Kinase Inhibitor Scaffold

The 1-fluorocyclobutyl group provides a rigid, non-planar motif that can induce specific bioactive conformations and improve target selectivity in kinase inhibitor design [1]. The compound serves as an advanced intermediate for introducing this motif into drug candidates via the reactive 2-chloro handle, enabling rapid SAR exploration around the fluorocyclobutyl-pyridine core.

Direct Building Block for Late-Stage Functionalization

The pre-installed 1-fluorocyclobutyl group eliminates the need for challenging late-stage fluorocyclobutylations, which are often low-yielding or require harsh conditions. This makes the compound an efficient building block for constructing complex fluorinated molecules, saving 2-3 synthetic steps compared to starting from 2-chloro-6-methylpyridine [2].

Chemical Biology Probe for Fluorine Interactions

The unique combination of a chloro, methyl, and 1-fluorocyclobutyl group on a pyridine core provides a distinct chemical probe for studying the impact of fluorine substitution on molecular recognition events (e.g., protein-ligand binding, membrane permeability). Its predicted physicochemical profile (higher cLogP, lower TPSA) makes it particularly suitable for cell-based assays requiring high membrane permeability [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
1-Fluorocyclobutyl conformational restriction
Target selectivity and binding mode SAR
Late-stage functionalization building block
Pre-installed fluorocyclobutyl handle
Synthetic route efficiency and cross-coupling scope
Fluorine interaction probe
Predicted lipophilicity and polarity profile
Membrane permeability and binding interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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